molecular formula C13H12O3 B181571 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 3722-44-9

3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Katalognummer B181571
CAS-Nummer: 3722-44-9
Molekulargewicht: 216.23 g/mol
InChI-Schlüssel: OCRPPMHVRQIWOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is a derivative of hydroxylated 6H-benzo[c]chromen-6-one, also known as urolithins . Urolithins are the main bioavailable metabolites and biomarkers of ellagitannins present in various nutrition . These compounds have been employed in folk medicine as cognitive enhancers in the treatment of Alzheimer’s disease .


Synthesis Analysis

A series of 6H-benzo[c]chromen-6-one and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives have been designed and synthesized . Their biological activities were evaluated as potential acetylcholinesterase and butyrylcholinesterase inhibitors .


Molecular Structure Analysis

The molecular formula of “3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is C13H12O3 . The InChI code is 1S/C13H12O3/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h5-7,14H,1-4H2 . The canonical SMILES is C1CCC2=C(C1)C3=C(C=C(C=C3)O)OC2=O .


Chemical Reactions Analysis

“3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” and its derivatives have shown inhibitory activity on phosphodiesterase II (PDE2) . The compounds 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one and 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one were used as the lead compounds in the study .


Physical And Chemical Properties Analysis

The molecular weight of “3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is 216.23 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass are 216.078644241 g/mol .

Wissenschaftliche Forschungsanwendungen

1. Fluorescent Sensor for Iron (III) Detection

  • Application Summary : This compound acts as an on-off selective fluorescent sensor for Iron (III) under in vitro and ex vivo conditions . It is used to discover novel agents as selective probes for the detection of specific metals .
  • Methods of Application : The compound is synthesized and its structure identified. Fluorometric studies are then conducted to determine its selective metal binding properties .
  • Results : The studies showed that the lactam group in the structure is important for maintaining selective on-off sensor capacity, making the compound a selective Iron (III) binding probe . Fluorescence cellular imaging studies also showed the cell-penetrative, safe, and fluorescent detectable characteristics of the compounds in neuroblastoma and glioblastoma cells .

2. Potential Phosphodiesterase II Inhibitors

  • Application Summary : This compound is used in the design and synthesis of novel 6H-benzo[c]chromen-6-one derivatives as potential Phosphodiesterase II inhibitors .
  • Methods of Application : A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized. Their biological activities were then evaluated as potential PDE2 inhibitors .
  • Results : The alkoxylated 6H-benzo[c]chromen-6-one derivative 1f was found to have the optimal inhibitory potential (IC 50: 3.67 ± 0.47 μM). It also exhibited comparable activity to that of BAY 60-7550 in in vitro cell level studies .

3. Potential Cholinesterase Inhibitors

  • Application Summary : This compound is used in the design, synthesis, and biological evaluation of novel 6H-benzo[c]chromen-6-one, and 7, 8, 9, 10-tetrahydro-benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

4. Fluorescent Cellular Imaging Studies

  • Application Summary : This compound has been used in fluorescence cellular imaging studies . It has shown cell-penetrative, safe, and fluorescent detectable characteristics in neuroblastoma and glioblastoma cells .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results displayed the cell-penetrative, safe, and fluorescent detectable characteristics of the compounds in neuroblastoma and glioblastoma cells .

5. Selective Iron (III) Sensors

  • Application Summary : This compound has been used as a selective Iron (III) sensor in fluorescence assays .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

6. Stimulant of the Central and Peripheral Nervous Systems

  • Application Summary : Pharmacological screening of this compound in Wistar rats showed that it acts as a stimulant of the central and peripheral nervous systems .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The compound possesses low toxicity and shows indications of neuroleptic and tranquilizing activities .

4. Cognitive Enhancer for Neurodegenerative Diseases

  • Application Summary : Urolithins, which are hydroxylated 6H-benzo[c]chromen-6-ones, are the main bioavailable metabolites of ellagic acid (EA). EA has been shown to be a cognitive enhancer in the treatment of neurodegenerative diseases .
  • Methods of Application : A series of urolithins derivatives were designed and synthesized, and their structures have been confirmed by 1H NMR, 13C NMR, and HR-MS .
  • Results : The biological activity test showed that compound 2e had the best inhibitory activity on PDE2 with an IC50 of 33.95 μM .

5. Antioxidant, Antitumor, Antimutation, Antibacterial, Anti-inflammatory Effects

  • Application Summary : Ellagic acid (EA) is an important part of the pharmacological activity of mellow compounds, which are widely distributed in the bark, root, leaf, and fruit of plants. It has a wide range of pharmacological activities, such as antioxidation, antitumor, antimutation, antibacterial, anti-inflammatory, antiviral, and myocardial protection .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

6. Stimulant of the Central and Peripheral Nervous Systems

  • Application Summary : Pharmacological screening of this compound in Wistar rats showed that it possesses low toxicity and acts as a stimulant of the central and peripheral nervous systems with indications of neuroleptic and tranquilizing activities .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Zukünftige Richtungen

“3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” and its derivatives have shown promising results in the treatment of Alzheimer’s disease and other conditions where PDE2 is involved . Future research could focus on further exploring these therapeutic potentials and developing more effective derivatives .

Eigenschaften

IUPAC Name

3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h5-7,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRPPMHVRQIWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415798
Record name 3-Hydroxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

CAS RN

3722-44-9
Record name 3722-44-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100977
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.